

MRS2768 Tetrasodium Salt: A Technical Guide for Researchers

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Compound of Interest

Compound Name: MRS2768 tetrasodium salt

Cat. No.: B14104771

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For researchers, scientists, and drug development professionals, **MRS2768 tetrasodium salt** is a valuable pharmacological tool for investigating the P2Y2 purinergic receptor. This guide provides an in-depth overview of its chemical properties, mechanism of action, and key experimental findings, presented with the technical detail required for advanced research applications.

MRS2768 tetrasodium salt is a selective and moderately potent agonist for the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP. [1][2][3][4][5][6][7] Its chemical designation is Uridine-5'-tetraphosphate δ -phenyl ester tetrasodium salt. [1][2] The stability of MRS2768 is enhanced by the terminal δ -phosphate being blocked as a phosphoester, rendering it resistant to cleavage by ectonucleoside triphosphate diphosphohydrolase-1 (E-NTPDase1)/CD39. This increased stability makes it a reliable tool for in vitro and in vivo studies.

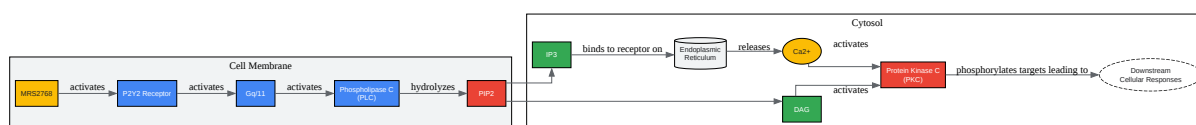
Core Properties and Specifications

A summary of the key chemical and pharmacological properties of **MRS2768 tetrasodium salt** is provided below.

Property	Value	Reference
Chemical Name	Uridine-5'-tetraphosphate δ -phenyl ester tetrasodium salt	[1][2]
Molecular Formula	C15H16N2Na4O18P4	[2][4]
Molecular Weight	728.14 g/mol	[1][2][4]
Purity	$\geq 98\%$ (HPLC)	[1][2]
CAS Number	2567869-47-8	[2][4]
Primary Target	P2Y2 Receptor Agonist	[1][2][3][4][5][6][7][8]
EC50 (P2Y2 Receptor)	1.89 μM	[1][2][6]
EC50 (PANC-1 cell proliferation)	0.8 \pm 1.7 μM	[3][4]
Solubility	Soluble in water	[2][6]
Storage	Store at -80°C	[2][6]

Mechanism of Action and Signaling Pathway

MRS2768 selectively binds to and activates the P2Y2 receptor, which is coupled to the Gq/11 family of G proteins. This activation initiates a downstream signaling cascade through phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca^{2+}). The subsequent increase in cytosolic Ca^{2+} and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.



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P2Y2 Receptor Signaling Pathway

Key Experimental Findings and Protocols

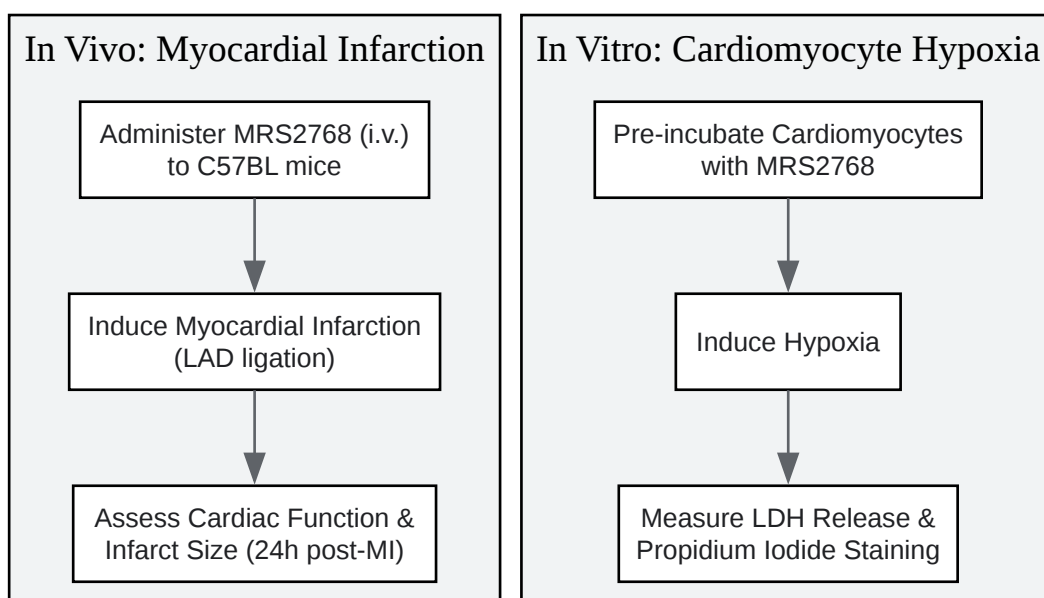
MRS2768 has been utilized in a range of studies to elucidate the physiological and pathophysiological roles of the P2Y2 receptor. Below are summaries of key findings and detailed experimental protocols.

Cardioprotective Effects

In a mouse model of myocardial infarction, pretreatment with MRS2768 was shown to protect cardiomyocytes and heart tissue from ischemic damage and reduce circulating levels of TNF- α .
[1][2]

- Animal Model: Male wild-type C57BL mice.
- Procedure:
 - Mice are anesthetized, and the left anterior descending (LAD) coronary artery is ligated to induce myocardial infarction (MI).
 - MRS2768 is administered intravenously at a dose of 4.44 $\mu\text{g/kg}$, one hour before the MI procedure.

- A sham group undergoes the same surgical procedure without LAD ligation. A control MI group receives a vehicle injection.
- 24 hours post-MI, cardiac function is assessed by echocardiography, and infarct size is determined.
- Infarct Size Measurement:
 - Hearts are excised and stained with triphenyltetrazolium chloride (TTC).
 - Viable tissue stains red, while the infarcted area remains pale.
 - The infarct size is expressed as a percentage of the total left ventricular area.
- Results: Pretreatment with MRS2768 significantly reduced the infarct size compared to the untreated MI group.
- Cell Culture: Primary cultures of neonatal rat cardiomyocytes are used.
- Procedure:
 - Cardiomyocytes are incubated with MRS2768 (10 μ M or 50 μ M) for 1 hour prior to inducing hypoxia.
 - Hypoxia is induced for 120 minutes.
 - Cell injury is assessed by measuring lactate dehydrogenase (LDH) release into the culture medium and by propidium iodide (PI) staining to identify dead cells.
- Results: MRS2768 pretreatment significantly reduced LDH release and the number of PI-positive cells, indicating protection against hypoxia-induced cell death. This protective effect was inhibited by the P2Y2 receptor antagonist AR-C118925.



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Cardioprotection Experimental Workflow

Regulation of Pancreatic Cell Proliferation

MRS2768 has been shown to stimulate the proliferation of human pancreatic ductal adenocarcinoma (PANC-1) cells.

- Cell Culture: Human pancreatic cancer PANC-1 cells are cultured in appropriate media.
- Procedure:
 - PANC-1 cells are seeded in 96-well plates.
 - Cells are treated with varying concentrations of MRS2768 (e.g., 0.01 μ M to 10 mM) for 24 hours.
 - Cell proliferation is measured using a Cell Counting Kit-8 (CCK-8) assay.
- CCK-8 Assay Principle: The assay utilizes a tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

- Results: MRS2768 significantly increased the proliferation of PANC-1 cells in a dose-dependent manner.

Modulation of Intestinal Ion Transport

Studies using Caco-2 cell monolayers, a model for the intestinal epithelium, have demonstrated that P2Y2 receptor activation by MRS2768 can suppress Mg^{2+} transport and stimulate HCO_3^- secretion.

- Cell Culture: Caco-2 cells are cultured on permeable supports to form a polarized monolayer.
- Ussing Chamber Setup:
 - The Caco-2 monolayer is mounted in an Ussing chamber, which separates the apical and basolateral compartments.
 - The transepithelial electrical resistance (TEER) is monitored to ensure monolayer integrity.
- Mg^{2+} Transport Measurement:
 - MRS2768 (10 μM) is added to the apical side.
 - Samples are collected from the basolateral side at various time points to measure the flux of Mg^{2+} .
- HCO_3^- Secretion Measurement:
 - The rate of apical HCO_3^- secretion is measured after the addition of MRS2768.
- Results: Activation of the P2Y2 receptor by MRS2768 suppressed Mg^{2+} transport across the Caco-2 monolayer, an effect that was linked to the stimulation of apical HCO_3^- secretion via the Gq-PLC-IP3- Ca^{2+} signaling pathway.

This technical guide provides a comprehensive overview of **MRS2768 tetrasodium salt** for research professionals. Its selectivity and stability make it an invaluable tool for investigating the diverse roles of the P2Y2 receptor in health and disease.

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